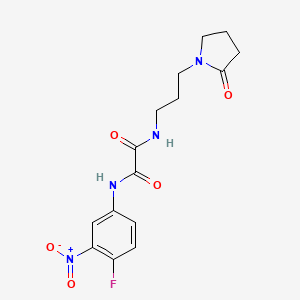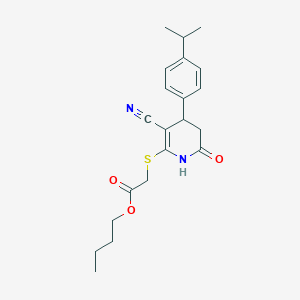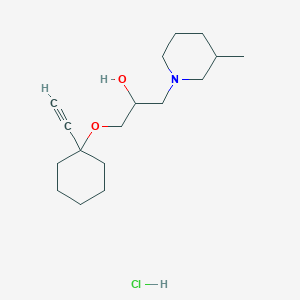![molecular formula C21H17ClN4O2 B2362167 N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4-methylbenzamide CAS No. 946268-36-6](/img/structure/B2362167.png)
N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such compounds often involves complex synthetic approaches . The chemistry of nitrogen-containing heterocyclic compounds, which are the basis of many natural and synthetic biologically active substances, has received considerable attention due to their wide spectrum of biological activity and numerous therapeutic applications in medicine .Molecular Structure Analysis
The molecular structure of this compound includes a benzimidazole moiety, which is a nitrogenous heterocycle . The molecular weight of this compound is 392.84.Aplicaciones Científicas De Investigación
Antimicrobial Activity
Studies have synthesized and evaluated the antimicrobial potential of compounds related to N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4-methylbenzamide. These compounds have been tested against a range of Gram-positive and Gram-negative bacteria, as well as fungi, showing potential for therapeutic intervention in microbial diseases, especially against bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Antineoplastic Activity
Research has also focused on the antineoplastic activity of benzimidazole condensed ring systems, including derivatives related to this compound. These compounds have shown variable degrees of antineoplastic activity against several cell lines, suggesting their potential as anticancer agents. The National Cancer Institute (NCI) in vitro disease human cell screening panel assay has been employed to evaluate the antineoplastic activity of these compounds, with some showing promising results against specific cell lines (Abdel-Hafez, 2007).
Potential Antiproliferative Agents
Novel series of selenylated imidazo[1,2-a]pyridines, related to the chemical structure of interest, have been designed and synthesized, demonstrating promising activity against breast cancer cells. These compounds have shown high cytotoxicity and the ability to inhibit cell proliferation, induce DNA cleavage, and trigger apoptosis, highlighting their potential as antiproliferative agents for breast cancer chemotherapy (Almeida et al., 2018).
Propiedades
IUPAC Name |
N-[2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O2/c1-13-3-5-14(6-4-13)21(27)24-17-11-15(7-8-16(17)22)18-12-26-19(23-18)9-10-20(25-26)28-2/h3-12H,1-2H3,(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLKHWZCTMYSCAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
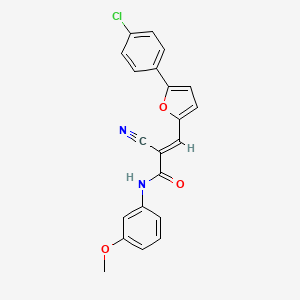

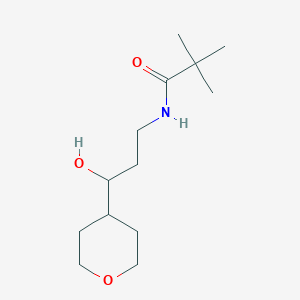
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-4-ethoxy-N-methylbenzenesulfonamide](/img/structure/B2362089.png)
![2-(2-{2-[3,5-Di(tert-butyl)-4-hydroxybenzyl]diazenyl}-2-oxoethyl)-1-isoindolinone](/img/structure/B2362090.png)
![methyl 1-[(3,4,6,7,8,9,10,12,13,13a-decahydro-2H-6,13-methanodipyrido[1,2-a:3',2'-e]azocin-1(6aH)-ylcarbonyl)amino]cyclohexanecarboxylate](/img/structure/B2362091.png)
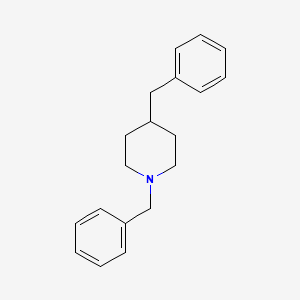
![1-{[(Propan-2-yl)carbamoyl]amino}cyclohexane-1-carboxylic acid](/img/structure/B2362094.png)
![N-(2,5-dimethoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2362095.png)
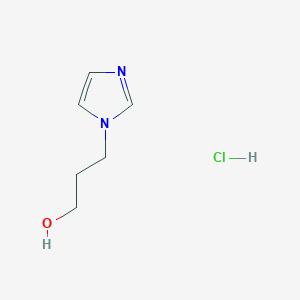
![Dimethyl 2,2'-[(2-nitro-1,4-phenylene)bis(oxy)]diacetate](/img/structure/B2362099.png)
